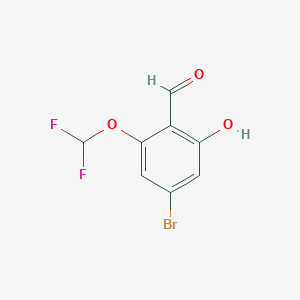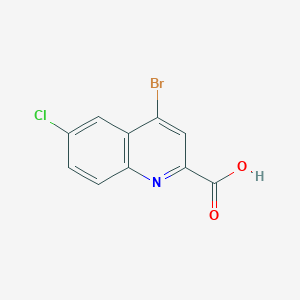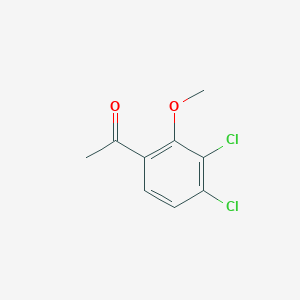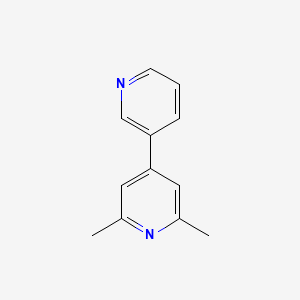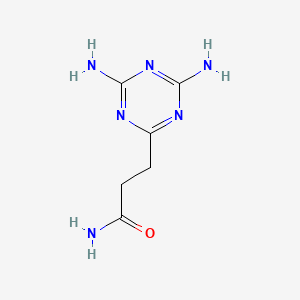
3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two amino groups at positions 4 and 6 on the triazine ring, and a propanamide group at position 2
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide typically involves multiple steps. One common method includes the reduction of 2,4-dinitro-6-tert-butyl-1,3,5-triazine to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine. This intermediate is then reacted with triaminoguanidine to produce the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave irradiation can enhance reaction efficiency and reduce production time .
化学反応の分析
Types of Reactions: 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the triazine ring.
Substitution: The amino groups on the triazine ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines .
科学的研究の応用
3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other triazine derivatives and as a building block for complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of high-energy density materials and as a component in solid propellants
作用機序
The mechanism of action of 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino groups on the triazine ring can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and therapeutic effects .
類似化合物との比較
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar in structure but with a phenyl group instead of a propanamide group.
1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide): Contains benzohydrazide groups instead of amino groups.
Uniqueness: 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity.
特性
CAS番号 |
4784-19-4 |
|---|---|
分子式 |
C6H10N6O |
分子量 |
182.18 g/mol |
IUPAC名 |
3-(4,6-diamino-1,3,5-triazin-2-yl)propanamide |
InChI |
InChI=1S/C6H10N6O/c7-3(13)1-2-4-10-5(8)12-6(9)11-4/h1-2H2,(H2,7,13)(H4,8,9,10,11,12) |
InChIキー |
LLCBBKUIURCSQA-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)N)C1=NC(=NC(=N1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


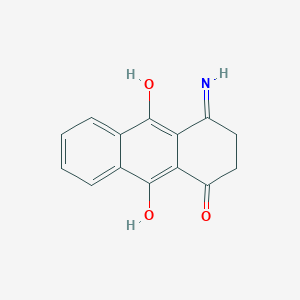
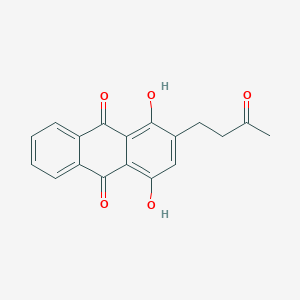
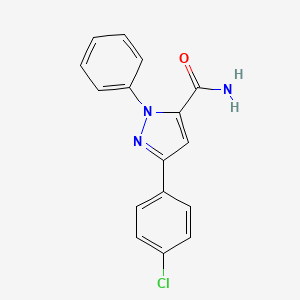

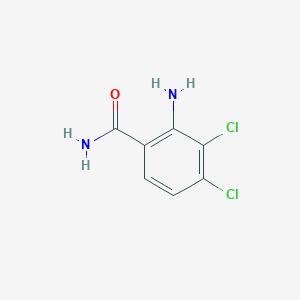


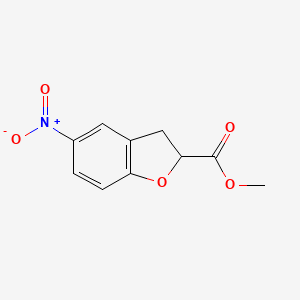
![(2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol](/img/structure/B13134936.png)
